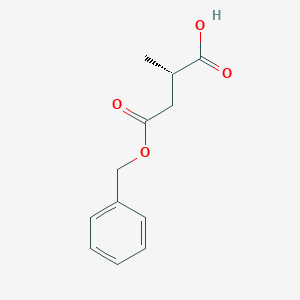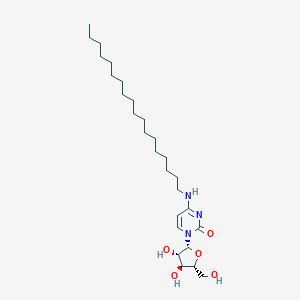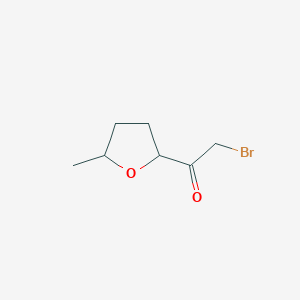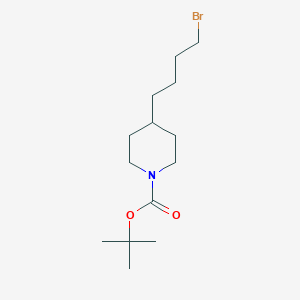
1-Boc-4-(4-bromobutyl)piperidine
Vue d'ensemble
Description
1-Boc-4-(4-bromobutyl)piperidine is a chemical compound that is part of the piperidine family, which are known to be biogenic amines. Piperidines are of interest due to their presence in natural products, such as alkaloids from peppers and insect venoms, and their production within the human body, where they are associated with various cognitive phenomena including wakefulness and sleep . The specific compound 1-Boc-4-(4-bromobutyl)piperidine is utilized in the synthesis of GPR119 selective agonists, which have potential therapeutic applications in the treatment of obesity .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, a tandem aza[4 + 2]/allylboration reaction has been used for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to 1-Boc-4-(4-bromobutyl)piperidine . Another approach involves the conversion of piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield N-Boc protected piperidinyl-pyrazole carboxylates . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide have been employed to synthesize highly functionalized piperidines .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using various spectroscopic techniques. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a related compound, has been characterized by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring . Similarly, 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized by spectroscopic methods and Density Functional Theory (DFT) calculations, providing insights into the conformational preferences and reactive sites of the molecule .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by substituents in the beta-position, as demonstrated in bromodimethylsulfonium bromide-catalyzed multicomponent reactions . Furthermore, the introduction of Boc (tert-butoxycarbonyl) groups has been shown to be an important modification in the synthesis of piperidine derivatives, with fluorine-substituted Boc groups serving as acid-stable bioisosteres .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. Spectroscopic analyses, such as FT-IR, FT-Raman, NMR, and UV, have been used to characterize these properties in compounds like 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid . These studies provide valuable information on the stability, charge distribution, and reactivity of the molecules. Additionally, molecular docking studies have been conducted to explore the potential therapeutic applications of piperidine derivatives, such as their anticancer activity against various protein targets .
Relevant Case Studies
In a case study, 1-Boc-piperidine-4-carboxaldehyde was investigated for its effects on binge-eating behavior and anxiety in rats. The study found that 1-Boc-piperidine decreased calorie intake in a binge-eating protocol and exhibited an anxiolytic effect, suggesting potential therapeutic applications for eating disorders and anxiety .
Applications De Recherche Scientifique
-
Pharmacology
- “1-Boc-4-(4-bromobutyl)piperidine” is a compound used as an intermediate in the manufacture of fentanyl, a synthetic opioid pain reliever . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
- The compound is also used in the synthesis of GPR119 selective agonists that have been patented as anti-obesity drugs .
-
Chemical Synthesis
-
Analytical Chemistry
-
Material Science
Safety And Hazards
Safety data sheets suggest that 1-Boc-4-(4-bromobutyl)piperidine is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid breathing mist, gas, or vapors, and contact with skin and eyes .
Orientations Futures
Piperidines, including 1-Boc-4-(4-bromobutyl)piperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring new pharmaceutical applications for piperidine derivatives .
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNDRCACPSZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438711 | |
| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-bromobutyl)piperidine | |
CAS RN |
142355-81-5 | |
| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142355-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)

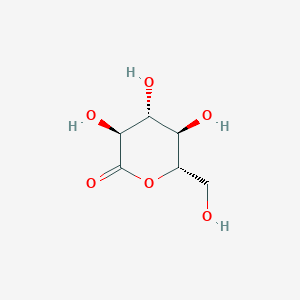
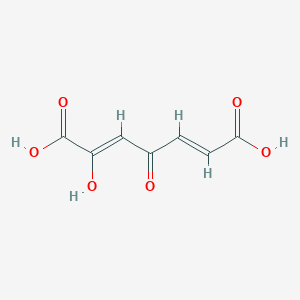
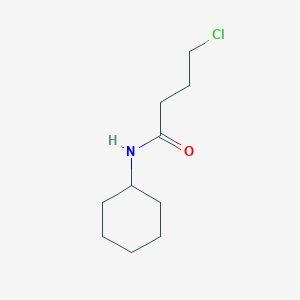

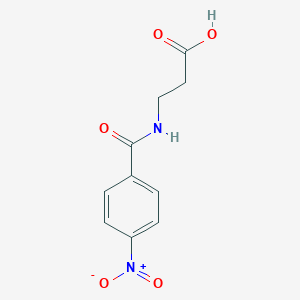
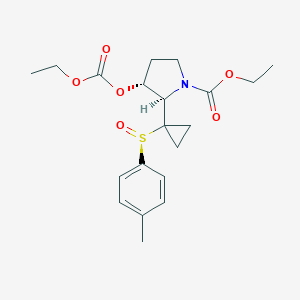
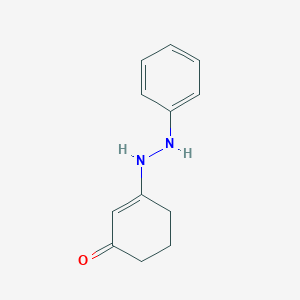
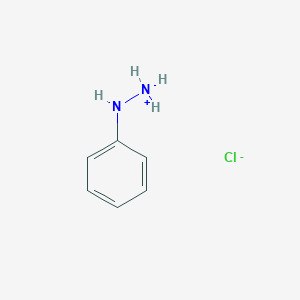
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
